molecular formula C7H8N2O3 B2434355 1,4-Dimethyl-6-oxopyridazine-3-carboxylic acid CAS No. 1501758-80-0

1,4-Dimethyl-6-oxopyridazine-3-carboxylic acid

Cat. No.: B2434355
CAS No.: 1501758-80-0
M. Wt: 168.152
InChI Key: HIXHKSKKOCLIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-6-oxopyridazine-3-carboxylic acid is a chemical building block for research and development. While the specific biological data for this analog is not widely published, the broader family of 1,4-dihydro-4-oxopyridazine-3-carboxylic acid derivatives has been rigorously studied and demonstrates significant potential in medicinal chemistry . These compounds are recognized as a novel class of synthetic antibacterial agents . Particularly, derivatives with specific aryl substituents have exhibited excellent and promising in vitro antibacterial activity against a challenging panel of clinical isolates, including Gram-positive bacteria such as Staphylococcus aureus and Enterococci, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae . The pyridazine core is a privileged structure in drug discovery due to its remarkable structural versatility and precise tunability as a ligand for various biological targets . Researchers value these derivatives for their synthetic versatility and have explored them for diverse therapeutic areas beyond antibacterials, including as potential xanthine oxidase inhibitors . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,4-dimethyl-6-oxopyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-3-5(10)9(2)8-6(4)7(11)12/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXHKSKKOCLIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Dicarbonyl Monohydrazones with Meldrum’s Acid

The reaction of α-dicarbonyl monohydrazones with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) represents a foundational approach to pyridazinone derivatives. In a study by, pyruvaldehyde 2-phenylhydrazone or 2-t-butylhydrazone was condensed with Meldrum’s acid at 80°C to yield 2-substituted-2,3-dihydro-6-methyl-3-oxopyridazine-4-carboxylic acids (29) and (30). These intermediates undergo cyclization under basic conditions (e.g., aqueous NaOH) to form 3-oxopyridazine-4-carboxylic acids (31–35). For 1,4-dimethyl substitution, methyl-bearing hydrazones (e.g., methylhydrazine derivatives) could theoretically serve as precursors, though direct evidence from is limited to phenyl and t-butyl substituents.

Gas-phase pyrolysis of N-aryl derivatives (13–16) at 550°C and 10⁻² Torr yields N-arylpyridazin-3-ones (38–41), while N-t-butyl analogs require higher temperatures (750°C) to eliminate 2-methylpropene, yielding N-unsubstituted pyridazin-3-ones (44,45). This suggests that methyl group installation at the 1-position may require protective-group strategies or post-cyclization alkylation.

McMillan’s Classical Synthesis and Modifications

The original synthesis of pyridazinecarboxylic acids by McMillan et al. (1955) starts with diethyl 2-formylbutanedioate (1) and hydrazine hydrate, producing ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate (3) as a minor product. Dehydrogenation with bromine in acetic acid yields ethyl 6-oxo-1H-pyridazine-4-carboxylate (4b), which is hydrolyzed to 6-oxo-1H-pyridazine-4-carboxylic acid (5). To adapt this route for 1,4-dimethyl substitution, methyl groups could be introduced via methylhydrazine in place of hydrazine or through alkylation of intermediate dihydropyridazines. However, the McMillan method suffers from low yields (≤20%) and chromatographic separations, limiting industrial applicability.

Horner-Emmons-Wadsworth Olefination Strategies

WO 2009054791 and related patents describe a route starting from ethyl (E)-4,4-dimethoxy-3-methyl-but-2-enoate (9), synthesized via Horner-Emmons-Wadsworth olefination. Cyclization to 2-hydroxy-3-methyl-2H-furan-5-one (10), followed by hydrazine treatment, yields 4-methyl-1H-pyridazin-6-one (7). Oxidation with KMnO₄/H₂SO₄ introduces the carboxylic acid group. While this method avoids expensive starting materials, the harsh oxidation conditions (pH <1, 50°C) complicate scale-up. Introducing a 1-methyl group would require methylhydrazine or post-synthesis N-methylation, though regioselectivity challenges may arise.

Post-Synthesis Functionalization and Methylation

Direct methylation of pyridazinone precursors offers a potential route to 1,4-dimethyl derivatives. For example, N-methylation of 6-oxo-1H-pyridazine-4-carboxylic acid (5) using methyl iodide or dimethyl sulfate under basic conditions could install the 1-methyl group. Simultaneously, esterification of the carboxylic acid followed by Friedel-Crafts alkylation might introduce the 4-methyl group, though steric and electronic factors could hinder reactivity.

Mechanistic Insights and Yield Optimization

Cyclocondensation reactions typically proceed via nucleophilic attack of hydrazine on carbonyl groups, followed by dehydration and aromatization. In the patent route, the exothermic reaction between dimethyl 2-methylenebutanedioate and hydrazine necessitates temperature control (0–10°C) to prevent side reactions. Bromine-mediated dehydrogenation proceeds via electrophilic aromatic substitution, with excess bromine ensuring complete oxidation. Yield improvements in this step (81%) are attributed to precise stoichiometry (2–2.5 eq. Br₂) and low-temperature conditions (≤25°C).

Challenges in Regioselective Methylation

Installing methyl groups at the 1- and 4-positions of the pyridazine ring poses regioselective challenges. Protective-group strategies, such as temporary N-Boc protection during cyclization, could enable selective methylation. Alternatively, using pre-methylated hydrazines (e.g., 1,1-dimethylhydrazine) may direct substitution patterns, though this remains speculative without explicit experimental data.

Industrial Scalability and Cost Considerations

The patent route offers advantages in scalability, using inexpensive dimethyl 2-methylenebutanedioate and avoiding chromatographic purification. In contrast, classical methods suffer from multi-step sequences and low yields. A cost-benefit analysis favors the patent’s oxidative cyclization, provided methyl group installation is optimized.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-6-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce various substituted pyridazine derivatives .

Scientific Research Applications

1,4-Dimethyl-6-oxopyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-6-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-6-oxopyridazine-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

1,4-Dimethyl-6-oxopyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, including cyclization of appropriate precursors. One common approach involves the reaction of 1,4-dimethyl-3,6-dioxo-1,4,5,6-tetrahydropyridazine with suitable reagents under controlled conditions. Typical solvents include ethanol or methanol, with catalysts such as acids or bases facilitating the process.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting a potential role as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting specific signaling pathways involved in cell growth.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 50 µM after 48 hours of treatment .

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may inhibit enzymes critical for microbial growth and cancer cell proliferation. For example, it has been suggested that the compound acts as an inhibitor of certain kinases involved in cancer cell signaling pathways .

Research Applications

In addition to its potential therapeutic applications, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for various applications, including drug development and agrochemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.